molecular formula C12H14N2 B13751896 2-Methyl-1-phenethylimidazole CAS No. 60053-09-0

2-Methyl-1-phenethylimidazole

Cat. No.: B13751896
CAS No.: 60053-09-0
M. Wt: 186.25 g/mol
InChI Key: HALGWCNPHCVXPM-UHFFFAOYSA-N
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Description

2-Methyl-1-phenethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazole ring substituted with a methyl group at the second position and a phenethyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenethylimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and urotropine in a solventless microwave-assisted reaction to produce disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenethylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

2-Methyl-1-phenethylimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenethylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Similar in structure but lacks the phenethyl group.

    1-Phenethylimidazole: Similar in structure but lacks the methyl group.

    Benzimidazole: Contains a fused benzene ring instead of the phenethyl group.

Uniqueness

2-Methyl-1-phenethylimidazole is unique due to the presence of both the methyl and phenethyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

60053-09-0

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)imidazole

InChI

InChI=1S/C12H14N2/c1-11-13-8-10-14(11)9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3

InChI Key

HALGWCNPHCVXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC2=CC=CC=C2

Origin of Product

United States

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